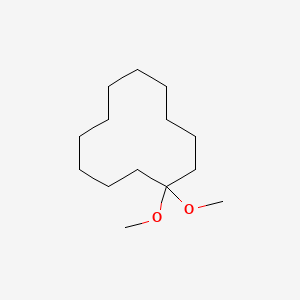

1,1-Dimethoxycyclododecane

Description

Structural Classification within Cyclic Acetals

From a structural standpoint, 1,1-Dimethoxycyclododecane is classified as a cyclic acetal (B89532). symrise.com An acetal is a functional group characterized by a carbon atom bonded to two ether (-OR) groups. wikipedia.org When the carbon atom of the acetal is part of a ring system, it is termed a cyclic acetal. byjus.com

Specifically, this compound is a ketal, a subset of acetals derived from a ketone rather than an aldehyde. wikipedia.org It is formed from the reaction of cyclododecanone (B146445), a 12-membered cyclic ketone, with two equivalents of methanol (B129727). google.com The central carbon of the acetal functional group is the C1 position of the cyclododecane (B45066) ring, bonded to two methoxy (B1213986) (-OCH₃) groups. This structure is more stable than the corresponding hemiacetal. byjus.comlibretexts.org The formation of such cyclic acetals is a common strategy in organic synthesis to protect carbonyl groups due to their stability against nucleophiles and bases. organic-chemistry.org

Significance as a Macrocyclic Chemical Entity

The compound is also a macrocyclic chemical entity, defined by its large ring structure containing 12 carbon atoms. google.com Macrocycles are a distinct class of molecules known for their unique conformational properties, which can lead to interesting biological activities and applications. asinex.com The large, relatively flexible ring of this compound is a key determinant of its most significant commercial application: its use as a fragrance ingredient. asinex.comresearchgate.net

Marketed under trade names such as Palisandal, its macrocyclic structure contributes to its characteristic woody, sandalwood, and amber scent profile. symrise.comaacipl.comgoogleapis.com Its significance also extends to its function as a building block for other complex macrocycles. By serving as a stable precursor, it allows chemists to introduce further functionalities onto the cyclododecane scaffold, creating new molecules with potentially valuable properties. google.comgoogle.com

Overview of Research Trajectories

Research involving this compound has followed several distinct, yet interconnected, paths:

Fragrance Chemistry: The primary focus of research has been its application in the fragrance industry. scjohnson.com Studies have detailed its olfactory profile, describing it as a foundational component for woody notes. symrise.com Research extends to its performance and stability in various consumer products, including perfumes, soaps, and deodorants. symrise.comjustia.com Its use in fragrance compositions, sometimes in combination with other scent molecules, is a subject of ongoing development. googleapis.comgoogleapis.com

Synthetic Intermediate: A significant research trajectory explores its utility as an intermediate in organic synthesis. Patents demonstrate its role as a starting material for producing α-allylated cyclododecanones, which are valuable fragrance compounds themselves. google.comgoogle.com For example, it can be reacted with alcohols like crotyl alcohol in the presence of an acid catalyst to yield new derivatives. google.com Furthermore, studies have investigated its oxidation reactions, such as the transformation into α,ω-dicarboxylic acids using peracids, showcasing its potential for creating linear bifunctional molecules from a cyclic precursor. researchgate.net

Safety and Regulatory Assessment: As a commercially used ingredient, particularly in cosmetics, its safety profile is a critical area of research. It has been included in human repeated insult patch tests (HRIPT) to evaluate its potential for skin sensitization, a necessary step for ensuring consumer safety. researchgate.net It is also listed in inventories of cosmetic ingredients, reflecting its established use and the regulatory oversight it receives. norman-network.com

Below is a table summarizing the key properties of this compound.

Table 1: Physicochemical Properties of this compound| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₄H₂₈O₂ | aacipl.com |

| Molecular Weight | 228.4 g/mol | aacipl.com |

| CAS Number | 950-33-4 | aacipl.com |

| Physical State | Liquid | aacipl.com |

| Appearance | Clear, colorless to pale yellow | aacipl.com |

| Odor Profile | Woody, Sandalwood, Vetiver, Amber | symrise.comaacipl.com |

| Flash Point | >100°C | aacipl.com |

| Specific Gravity | 0.9500 - 0.9640 | aacipl.com |

| Refractive Index | 1.475 - 1.485 | aacipl.com |

The following table lists research findings related to the synthesis and reactions of this compound.

Table 2: Research Findings on this compound| Research Area | Finding | Reference |

|---|---|---|

| Synthesis | Can be synthesized from cyclododecanone, trimethyl orthoformate, and methanol. | google.com |

| Synthetic Application | Used as a precursor to synthesize 2-(2-methylallyl)cyclododecanone. | google.com |

| Synthetic Application | Reacts with crotyl alcohol to produce 2-(1-methylaryl)cyclododecanone. | google.com |

| Oxidation Reaction | Can be oxidized by peracids to form α,ω-dicarboxylic acids. | researchgate.net |

| Commercial Use | Employed as a fragrance ingredient in various consumer products. | symrise.comjustia.com |

Structure

3D Structure

Properties

CAS No. |

950-33-4 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

1,1-dimethoxycyclododecane |

InChI |

InChI=1S/C14H28O2/c1-15-14(16-2)12-10-8-6-4-3-5-7-9-11-13-14/h3-13H2,1-2H3 |

InChI Key |

XXNCXSHVDVCRKB-UHFFFAOYSA-N |

SMILES |

COC1(CCCCCCCCCCC1)OC |

Canonical SMILES |

COC1(CCCCCCCCCCC1)OC |

Other CAS No. |

950-33-4 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1 Dimethoxycyclododecane

Acetalization of Cyclododecanone (B146445)

The most direct route to 1,1-dimethoxycyclododecane is the acetalization of cyclododecanone. This reaction converts the cyclic ketone into a dimethyl acetal (B89532) by reacting it with a methanol (B129727) source under catalytic conditions.

Orthoester reagents, particularly trimethyl orthoformate, are highly effective for the synthesis of dimethyl acetals from carbonyl compounds. organic-chemistry.org In the synthesis of this compound, cyclododecanone is reacted with trimethyl orthoformate, often in the presence of methanol. google.comgoogle.com

The key advantage of using an orthoester like trimethyl orthoformate is its dual function. It acts as a source of the methoxy (B1213986) groups and simultaneously serves as a dehydrating agent. organic-chemistry.org The acetalization reaction produces water as a byproduct, which can shift the reaction equilibrium back towards the reactants. acs.org Trimethyl orthoformate reacts with the generated water to form methyl formate (B1220265) and methanol, effectively removing it from the reaction mixture and driving the equilibrium towards the formation of the desired acetal product. organic-chemistry.org

A typical procedure involves mixing cyclododecanone, trimethyl orthoformate, and methanol to form a solution before introducing a catalyst. google.comgoogle.com

Acetalization reactions require acid catalysis to activate the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. acs.org A variety of acid catalysts can be employed for this purpose, ranging from traditional mineral acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4) to organic acids such as p-toluenesulfonic acid. acs.orgnih.gov

In specific syntheses of this compound, pyridinium (B92312) p-toluenesulfonate (PPTS) has been documented as an effective catalyst. google.comgoogle.com PPTS is a milder acid catalyst, which can be advantageous in preventing side reactions that might occur with stronger, more corrosive acids. The reaction is typically conducted under an inert atmosphere, such as nitrogen, and stirred at room temperature. google.com

The general mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, followed by the nucleophilic attack of a methanol molecule. This forms a hemiketal intermediate, which, after further protonation and elimination of a water molecule, reacts with a second methanol molecule to yield the final this compound product.

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and cost. sigmaaldrich.com Key parameters include reactant stoichiometry, catalyst loading, temperature, and reaction time.

The molar ratio of reactants is a critical factor. An excess of the alcohol and the orthoformate is often used to push the reaction equilibrium towards the product side. For instance, a documented synthesis uses molar ratios of approximately 1:1.2:3 for cyclododecanone, trimethyl orthoformate, and methanol, respectively. google.com

Catalyst loading must be carefully controlled. While an acid catalyst is necessary, excessive amounts can lead to unwanted side reactions or decomposition of the product. acs.org The optimal loading provides a balance between reaction rate and selectivity.

Temperature and reaction time are interdependent. One documented procedure achieves a 99% yield by stirring the reaction mixture for one hour at 20°C. lookchem.com Monitoring the reaction's progress, for example by confirming the disappearance of the starting cyclododecanone, allows for precise determination of the required reaction time, preventing the formation of byproducts from prolonged reaction times or incomplete conversion from stopping too early. google.com

| Parameter | Condition | Purpose/Effect | Reference |

|---|---|---|---|

| Starting Material | Cyclododecanone | The ketone precursor for the acetal. | google.com |

| Reagents | Trimethyl Orthoformate, Methanol | Provide methoxy groups and act as a dehydrating agent. | google.com, organic-chemistry.org |

| Catalyst | Pyridinium p-toluenesulfonate (PPTS) | Mild acid catalyst to activate the carbonyl group. | google.com, google.com |

| Temperature | 20°C | Mild condition that can provide high yield. | lookchem.com |

| Reaction Time | 1 hour | Sufficient for high conversion under specific conditions. | lookchem.com |

| Yield | 99% | Demonstrates the efficiency of the optimized method. | lookchem.com |

Comparative Analysis of Acetal Synthesis Routes

The synthesis of this compound is a specific example of a broader class of reactions for forming acetals from carbonyl compounds. A comparative analysis of these general routes provides context for the specific methodologies employed.

The reaction of a carbonyl compound with an alcohol or a diol in the presence of an acid catalyst is the most fundamental method for acetal formation. acs.org To overcome the challenge of the unfavorable equilibrium due to water formation, several strategies are employed. A common and effective method involves using an alkyl orthoformate, such as trimethyl orthoformate or triethyl orthoformate, as both the alcohol source (indirectly) and a water scavenger. organic-chemistry.org

General principles governing acetal formation include:

Aldehydes are generally more reactive and form acetals more easily than ketones. thieme-connect.de

Steric hindrance around the carbonyl group can significantly slow down or prevent the reaction. thieme-connect.de

The removal of water, either physically (e.g., azeotropic distillation) or chemically (e.g., using orthoformates or molecular sieves), is essential to drive the reaction to completion. thieme-connect.de

Using an orthoformate under solvent-free conditions or with an alcohol as a solvent is a widely adopted, efficient protocol for protecting carbonyl groups. organic-chemistry.orgorganic-chemistry.org

The choice of catalyst is paramount in acetalization reactions, influencing reaction rates, yields, and chemoselectivity. Catalyst systems can be broadly categorized as homogeneous or heterogeneous. mdpi.com

Homogeneous catalysts are soluble in the reaction medium. This category includes:

Brønsted acids: Protic acids like H2SO4, HCl, and p-toluenesulfonic acid (p-TSA) are traditional and effective catalysts. acs.orgmdpi.com However, their corrosiveness and difficulty in separation from the product can be drawbacks. mdpi.com

Lewis acids: Catalysts like zirconium tetrachloride (ZrCl4) and cerium(III) trifluoromethanesulfonate (B1224126) can efficiently promote acetalization under mild conditions. organic-chemistry.org Various metal complexes have also been developed for this purpose. psu.edu

Heterogeneous catalysts are in a different phase from the reaction mixture, typically a solid catalyst in a liquid medium. Their primary advantage is the ease of separation from the reaction mixture (usually by simple filtration) and the potential for recycling, which aligns with the principles of green chemistry. mdpi.com Examples include:

Zeolites and Clays: Materials like K-10 montmorillonite (B579905) clay and various zeolites can act as solid acid catalysts, providing an acidic surface to facilitate the reaction. psu.edu

Acidic Resins: Ion-exchange resins with sulfonic acid groups are effective and reusable catalysts. mdpi.com

Supported Catalysts: Acids like perchloric acid adsorbed onto silica (B1680970) gel have been shown to be extremely efficient and reusable catalysts for acetal formation. organic-chemistry.org

The selection of a specific catalyst system depends on factors such as the reactivity of the carbonyl substrate, the presence of other acid-sensitive functional groups in the molecule, and process considerations like cost, safety, and reusability. acs.orgnih.gov

| Catalyst Category | Examples | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Homogeneous Brønsted Acids | H₂SO₄, p-Toluenesulfonic acid (p-TSA) | High activity, low cost. | Corrosive, difficult to separate from product, environmental concerns. | mdpi.com, mdpi.com |

| Homogeneous Lewis Acids | ZrCl₄, Ce(OTf)₃, Metal Complexes | High efficiency, mild reaction conditions. | Often require anhydrous conditions, can be expensive. | organic-chemistry.org |

| Heterogeneous Catalysts (Clays, Zeolites) | Montmorillonite K-10, Zeolite H-Y | Easily separated by filtration, reusable, often environmentally benign. | May have lower activity than homogeneous counterparts, potential for pore diffusion limitations. | mdpi.com, psu.edu |

| Heterogeneous Catalysts (Acidic Resins) | Amberlyst-15 | Good thermal stability, reusable. | Lower catalytic activity for sterically hindered ketones. | mdpi.com |

| Heterogeneous Catalysts (Supported Acids) | Perchloric acid on Silica Gel | High efficiency, reusable. | Preparation of the supported catalyst is an additional step. | organic-chemistry.org |

Strategies for Water Removal in Equilibrium Reactions (e.g., Dean-Stark Apparatus, Molecular Sieves)

The synthesis of this compound from cyclododecanone and methanol is a reversible acid-catalyzed reaction, known as ketalization. The formation of the ketal is governed by Le Chatelier's principle, where the presence of water, a co-product of the reaction, can shift the equilibrium back towards the starting materials, thereby reducing the yield of the desired this compound. nih.govanalis.com.my Consequently, the active and continuous removal of water is a critical strategy to drive the reaction to completion. Several methodologies are employed to achieve this, primarily focusing on physical or chemical sequestration of water from the reaction medium.

Dean-Stark Apparatus

A classic and widely used method for water removal in equilibrium reactions is azeotropic distillation using a Dean-Stark apparatus. wikipedia.orgyoutube.com This glassware consists of a vertical condenser, a collection trap with a stopcock, and a return tube to the reaction flask. youtube.com For the synthesis of this compound, the reaction is typically conducted in a non-polar solvent, such as toluene (B28343) or benzene, which forms a low-boiling azeotrope with water. google.comscispace.com

As the mixture is heated to reflux, the vapor, rich in the water-solvent azeotrope, rises into the condenser. youtube.com Upon cooling, the condensed liquids drip into the trap. Since water is immiscible with and denser than toluene, it settles at the bottom of the trap, where it can be periodically drained. wikipedia.orgyoutube.com The solvent, now depleted of water, fills the trap and overflows back into the reaction flask, allowing the reaction to proceed with the continuous removal of the water by-product. wikipedia.org This technique is highly effective for large-scale industrial production due to its simplicity and efficiency in physically separating water. google.com For instance, a patent describes refluxing cyclododecanone in toluene for 72 hours using a Dean-Stark water separator to drive a similar condensation reaction. google.com

Molecular Sieves

An alternative and often more convenient method for laboratory-scale synthesis involves the use of molecular sieves as an in-situ dehydrating agent. sigmaaldrich.com Molecular sieves are crystalline aluminosilicates with a precise and uniform pore structure, allowing them to adsorb small molecules like water while excluding larger molecules such as the reactants and the ketal product. sigmaaldrich.comfujifilm.com

For the preparation of this compound from methanol, 3Å (Angstrom) molecular sieves are the most appropriate choice. uvic.ca The 3Å pore size is small enough to effectively trap water molecules but prevents the adsorption of methanol molecules, which have a larger kinetic diameter. uvic.ca The sieves are activated by heating under vacuum to remove any pre-adsorbed water and are then added directly to the reaction mixture. fujifilm.comuvic.ca As water is formed during the reaction, it is immediately adsorbed by the sieves, thus shifting the equilibrium towards the product.

A modified apparatus, which replaces the traditional Dean-Stark trap with an addition funnel containing molecular sieves, has been reported to be particularly effective for small-scale ketalizations, sometimes outperforming the Dean-Stark setup. caltech.edu This method avoids issues like extensive solvent boil-off that can occur with a Dean-Stark apparatus on a very small scale. caltech.edu

Chemical Dehydration

Besides physical removal, water can be eliminated through chemical reaction with a dehydrating agent. Trimethyl orthoformate (TMOF) is a highly effective reagent for this purpose in ketalization reactions. organic-chemistry.orgwikipedia.org TMOF reacts with the water generated during the equilibrium to produce methyl formate and methanol. organic-chemistry.orgunit.no This process consumes the water, effectively and irreversibly driving the formation of this compound. The use of TMOF can simplify the experimental setup, as it doesn't require specialized glassware like a Dean-Stark trap. scielo.br A patent describing a subsequent reaction of this compound reports its preparation from cyclododecanone, trimethyl orthoformate, and methanol in the presence of p-toluenesulfonic acid, indicating the industrial relevance and efficiency of this method. google.com

Comparative Analysis of Water Removal Strategies

The choice of water removal strategy depends on factors such as the scale of the reaction, the desired purity, and the available equipment. While direct comparative studies for the synthesis of this compound are not extensively detailed in the available literature, a representative comparison can be made based on the principles and findings for similar ketalization reactions.

Interactive Data Table: Comparison of Water Removal Methods for this compound Synthesis

| Water Removal Method | Typical Scale | Key Advantages | Potential Disadvantages | Representative Yield* |

| Dean-Stark Apparatus | Lab to Industrial | Cost-effective for large scale; Continuous removal. google.com | Requires higher temperatures; Less efficient for small scale reactions. caltech.edu | Good to Excellent (>85%) |

| Molecular Sieves (3Å) | Lab Scale | Mild conditions; High efficiency for small scale; Simple setup. sigmaaldrich.comcaltech.edu | Cost of sieves; Stoichiometric amounts needed; Activation required. fujifilm.comuvic.ca | Good to Excellent (>85%) |

| Trimethyl Orthoformate | Lab to Industrial | High efficiency; No special apparatus needed; Mild conditions. wikipedia.orgscielo.br | Cost of reagent; Introduces by-products (methyl formate). organic-chemistry.org | Excellent (>90%) google.com |

*Note: Yields are representative and can vary based on specific reaction conditions such as catalyst, temperature, and reaction time. The yield for Trimethyl Orthoformate is based on a closely related synthesis described in patent literature. google.com

Chemical Reactivity and Transformational Pathways of 1,1 Dimethoxycyclododecane

Oxidative Cleavage Reactions

Oxidative cleavage involves the breaking of carbon-carbon bonds within the cyclic structure of 1,1-dimethoxycyclododecane, leading to the formation of linear, difunctional molecules. This transformation is a key step in converting cyclic precursors into commercially important α,ω-dicarboxylic acids and ω-hydroxycarboxylic acids.

The reaction of this compound with peracids, particularly performic acid, is a notable method for its oxidative cleavage. This process offers a direct route to valuable monomers used in the polymer industry.

The oxidation of this compound with performic acid, generated in situ from hydrogen peroxide and formic acid, leads to the cleavage of the cyclododecane (B45066) ring. This reaction effectively transforms the cyclic acetal (B89532) into linear products. The reaction is understood to proceed through a Baeyer-Villiger type oxidation mechanism. The reactivity of peracids in such oxidations generally follows the order: peroxytrifluoroacetic acid > monopermaleic acid > monoperphthalic acid > 3,5-dinitroperbenzoic acid > p-nitroperbenzoic acid > mCPBA ≈ performic acid > perbenzoic acid > peracetic acid >> hydrogen peroxide.

A primary product of the performic acid-mediated oxidation of this compound is dodecanedioic acid. This α,ω-dicarboxylic acid is a valuable monomer in the production of polyamides and polyesters, such as Nylon 6,12. The reaction provides a synthetic route to this important industrial chemical from a cyclododecane-based precursor.

The table below summarizes the typical products obtained from the oxidation of this compound with performic acid.

| Starting Material | Oxidizing Agent | Major Product |

| This compound | Performic Acid | Dodecanedioic Acid |

Alongside the formation of dodecanedioic acid, the oxidation of this compound with performic acid can also yield 12-hydroxydodecanoic acid. This ω-hydroxycarboxylic acid is another valuable bifunctional monomer. The relative yields of the dicarboxylic acid and the hydroxycarboxylic acid can be influenced by the specific reaction conditions employed.

The formation of these two product types highlights the complex nature of the oxidative cleavage pathway.

| Starting Material | Oxidizing Agent | Co-Product |

| This compound | Performic Acid | 12-Hydroxydodecanoic Acid |

The mechanism of the oxidative cleavage of this compound by peracids has been investigated to understand the formation of the observed products. The proposed pathway involves several key intermediate stages.

The generally accepted mechanism for the oxidation of cyclic acetals with peracids involves a series of steps analogous to the Baeyer-Villiger oxidation of cyclic ketones. In the case of this compound, it is proposed that the acetal first undergoes hydrolysis under the acidic reaction conditions to form cyclododecanone (B146445). This ketone then reacts with the peracid.

The initial step is the protonation of the carbonyl oxygen of the intermediate cyclododecanone, which activates the carbonyl carbon towards nucleophilic attack by the peracid. This attack forms a tetrahedral intermediate, often referred to as a Criegee intermediate. This intermediate is a type of perester.

The subsequent step involves a concerted rearrangement where one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxide group, with the simultaneous departure of a carboxylic acid molecule. For a cyclic ketone like cyclododecanone, this migration involves the cleavage of a carbon-carbon bond within the ring, leading to the formation of a lactone (a cyclic ester).

This lactone intermediate is then susceptible to hydrolysis under the aqueous acidic conditions of the reaction. Hydrolysis of the ester linkage in the lactone ring opens the cyclic structure to initially form the ω-hydroxycarboxylic acid, 12-hydroxydodecanoic acid. Further oxidation of the terminal hydroxyl group of this intermediate by the peracid can then lead to the formation of the α,ω-dicarboxylic acid, dodecanedioic acid. The relative amounts of the hydroxy acid and the diacid obtained depend on the reaction stoichiometry and conditions.

The proposed mechanistic pathway is summarized in the table below:

| Step | Description | Intermediate/Product |

| 1 | Hydrolysis of Acetal | Cyclododecanone |

| 2 | Reaction with Peracid | Criegee Intermediate (Perester) |

| 3 | Baeyer-Villiger Rearrangement | Lactone (e.g., 13-tridecanolide) |

| 4 | Hydrolysis of Lactone | ω-Hydroxycarboxylic Acid (12-Hydroxydodecanoic Acid) |

| 5 | Further Oxidation | α,ω-Dicarboxylic Acid (Dodecanedioic Acid) |

Comparisons with Other Acetal Oxidation Systems

The oxidation of this compound can be contextualized by comparing it with other acetal oxidation systems. A prominent method is ozonolysis, where ozone smoothly converts both cyclic and acyclic acetals into their corresponding esters. cdnsciencepub.comcdnsciencepub.com This reaction is believed to proceed through the insertion of ozone into the C-H bond of the acetal function. cdnsciencepub.com The reactivity in ozonolysis is highly dependent on the conformation of the acetal, requiring specific stereoelectronic arrangements for the reaction to occur. cdnsciencepub.com

Another system involves the use of molecular oxygen with a platinum on carbon (Pt/C) catalyst. This method has been shown to be effective for the chemoselective oxidation of aromatic acetals to benzoic acids, while aliphatic acetals remain tolerant under the same conditions. clockss.org However, under neutral conditions, aliphatic acetals can be oxidized to carboxylic acids using a Pt/C catalyst. clockss.org Other systems employ oxidants like N-bromosuccinimide (NBS) or potassium peroxomonosulfate (Oxone) for the conversion of acetals. cdnsciencepub.com These various methods offer different levels of reactivity, selectivity, and functional group tolerance, providing a range of options for the oxidative transformation of acetals like this compound.

Acid-Catalyzed Conversions

Hydrolysis and Transacetalization Reactions

Under acidic conditions, this compound can undergo hydrolysis to regenerate the parent ketone, cyclododecanone, and two equivalents of methanol (B129727). This reaction is reversible and proceeds via protonation of one of the methoxy (B1213986) groups, followed by elimination of methanol to form a resonance-stabilized oxonium ion. libretexts.orgpearson.com Subsequent nucleophilic attack by water on the carbocationic center leads to a hemiacetal, which then loses the second molecule of methanol to yield the ketone.

Transacetalization is a related acid-catalyzed process where the methoxy groups of this compound are exchanged with other alcohol groups. organic-chemistry.orgscielo.br This reaction is an equilibrium process driven by the concentration of the reacting alcohol or by the removal of methanol. organic-chemistry.org It allows for the conversion of the dimethyl acetal into other acetals, which can be useful for introducing different protecting groups or for synthesizing more complex molecules. scielo.brmdpi.com The reaction mechanism is similar to hydrolysis, involving the formation of the same key oxonium ion intermediate which is then intercepted by an alcohol molecule instead of water. scielo.br

Transformations to α-Allylated Cycloalkanones

A significant acid-catalyzed transformation of this compound is its conversion to α-allylated cycloalkanones. This reaction provides a direct method for introducing an allyl group at the α-position of the cyclododecanone ring, a valuable transformation in the synthesis of fragrances and other complex molecules. google.com

The synthesis of α-allylated cycloalkanones from this compound can be achieved by reacting it with an allylic alcohol in the presence of an acid catalyst. google.com A specific example involves the reaction of this compound with an allylic alcohol like crotyl alcohol, using an acid catalyst such as propionic acid. This process yields the corresponding 2-allylcyclododecanone derivative. google.com The reaction is believed to proceed through an initial acid-catalyzed formation of an alkoxyvinyl ether intermediate from the acetal, which then undergoes a Claisen-type rearrangement or a related pathway involving the allylic alcohol to furnish the α-allylated ketone. google.com The choice of acid catalyst and reaction conditions is crucial for achieving high yield and selectivity. organic-chemistry.org

Data Tables

Table 1: Transformation of this compound to α-Allylated Cycloalkanone Data sourced from patent literature describing the reaction. google.com

| Reactant 1 | Reactant 2 | Acid Catalyst | Product |

| This compound | Crotyl alcohol | Propionic acid | 2-(1-Methylallyl)cyclododecanone |

Role of Specific Acid Catalysts (e.g., Ammonium (B1175870) Cation-Anion Systems)

The formation and hydrolysis of acetals such as this compound are typically catalyzed by acids. While traditional Brønsted or Lewis acids are effective, recent research has highlighted the utility of ammonium cation-anion systems as milder, more selective, and often heterogeneous catalysts. mdpi.com These systems, composed of a quaternary ammonium cation and a specific counter-anion, function as effective acid catalysts in organic synthesis. mdpi.comnih.gov

In the context of acetal chemistry, the ammonium cation (R₄N⁺) itself is not the primary catalytic species, but it facilitates the action of the acidic component. The positive charge on the nitrogen is delocalized to the adjacent alpha-carbon atoms, enabling stabilizing hydrogen-bond-like interactions (N⁺–C–H•••X) with anionic species or polarized substrates. nih.gov The true catalytic activity often arises from the associated anion or a synergistic effect within the ion pair. acs.org

Chiral quaternary ammonium salts have also emerged as powerful catalysts in asymmetric synthesis, where the chiral cation creates a structured ionic environment that can induce high levels of enantioselectivity. nih.govacs.org This is achieved through noncovalent interactions, such as hydrogen bonding and electrostatic forces, between the catalyst's ion pair and the substrate. nih.gov

Table 1: Examples of Ammonium-Based Catalytic Systems

| Catalyst System | Type | Key Feature | Application Context | Reference |

|---|---|---|---|---|

| Ammonium Hydrogen Sulfate (NH₄HSO₄) | Homogeneous/Heterogeneous (supported) | Inexpensive and moderately acidic catalyst. | Acetal synthesis, offering good chemoselectivity. | mdpi.com |

| Cinchona Alkaloid-Derived Ammonium Salts | Chiral Phase-Transfer Catalyst | Creates a chiral ion-pair environment. | Asymmetric synthesis, including alkylations and Michael additions. | nih.gov |

| Thiourea–Ammonium Hybrid Catalysts | Bifunctional Organocatalyst | Simultaneously activates both nucleophile and electrophile. | Asymmetric acetalization via dynamic kinetic resolution. | kyoto-u.ac.jp |

| Quaternary Ammonium Heteropolyoxotungstates | Reaction-Controlled Phase-Transfer Catalyst | Combines phase-transfer capabilities with redox/acid properties. | Epoxidation of olefins and oxidation of alcohols. | rsc.org |

Stability Profiles under Diverse Chemical Conditions

Resistance to Nucleophilic and Basic Environments

A defining characteristic of this compound, and acetals in general, is its pronounced stability in the presence of nucleophiles and bases. mdpi.comorganic-chemistry.org This robustness is the primary reason acetals are widely employed as protecting groups for aldehydes and ketones in multistep organic syntheses. mdpi.com

Under basic or neutral conditions, the methoxy groups (–OCH₃) of the acetal are poor leaving groups. For a substitution reaction to occur, a leaving group must be able to stabilize a negative charge, and the methoxide (B1231860) anion (CH₃O⁻) is a strong base, making it energetically unfavorable to displace. lumenlearning.com Unlike a carbonyl group, which has a highly electrophilic carbon atom susceptible to nucleophilic attack, the central carbon of the acetal in this compound is sp³-hybridized and significantly less electrophilic. libretexts.org Nucleophiles, which are inherently Lewis bases, find no acidic proton to abstract or sufficiently electrophilic center to attack, rendering the molecule inert to common basic reagents like hydroxides, alkoxides, and organometallic reagents such as Grignard or organolithium compounds. masterorganicchemistry.commasterorganicchemistry.com This stability allows for chemical transformations on other parts of a molecule without affecting the protected carbonyl functionality. organic-chemistry.org

Susceptibility to Strong Oxidizing Agents and Resulting Cleavage Products

While stable under many conditions, this compound is susceptible to degradation by strong oxidizing agents. organic-chemistry.org The reaction outcome typically involves the cleavage of the large cyclododecane ring. Research has shown that the oxidation of this compound with peracids results in the formation of α,ω-dicarboxylic acids. researchgate.net This transformation indicates that the oxidizing agent attacks and breaks the carbon-carbon bonds of the cycloalkane ring.

The general class of acetals shows variable stability towards oxidants. While they are often stable to mild chromium-based reagents, the presence of strong Lewis acids can sensitize them to cleavage by agents like potassium permanganate (B83412) (KMnO₄) or m-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org Strong oxidants like ozone (O₃) or hot, concentrated potassium permanganate are well-known for cleaving carbon-carbon bonds. libretexts.orglibretexts.org In the case of this compound, such powerful oxidation would be expected to cleave the 12-membered ring. Depending on the precise conditions, the initial acetal may first be hydrolyzed back to the parent ketone (cyclododecanone) under the often acidic conditions of the oxidation, which is then subsequently oxidized. The Baeyer-Villiger oxidation is a related reaction where a ketone is converted to an ester (or a lactone for cyclic ketones) using a peracid, which represents another potential oxidative pathway.

Table 2: Oxidation of this compound

| Oxidizing Agent | Resulting Cleavage Product(s) | Reaction Type | Reference |

|---|---|---|---|

| Peracids (e.g., m-CPBA) | α,ω-Dicarboxylic acids (e.g., Dodecanedioic acid) | Oxidative C-C bond cleavage | researchgate.net |

| Ozone (O₃) followed by oxidative workup | Dodecanedioic acid | Oxidative C-C bond cleavage (inferred from general reactivity) | libretexts.orgarkat-usa.org |

| Potassium Permanganate (KMnO₄, hot, conc.) | Dodecanedioic acid | Oxidative C-C bond cleavage (inferred from general reactivity) | libretexts.orglibretexts.org |

Compound Reference Table

Applications of 1,1 Dimethoxycyclododecane As a Chemical Intermediate in Organic Synthesis

Precursor for Long-Chain Dicarboxylic Acids

1,1-Dimethoxycyclododecane is a key starting material in the synthesis of long-chain dicarboxylic acids, most notably dodecanedioic acid (DDDA). This transformation typically involves the hydrolysis of the acetal (B89532) to its parent ketone, cyclododecanone (B146445), which is then subjected to oxidative cleavage.

Synthesis of Industrially Significant Dodecanedioic Acid

Dodecanedioic acid (DDDA) is a commercially important α,ω-dicarboxylic acid used in the production of polymers, lubricants, and corrosion inhibitors. researchgate.netchemicalbook.com The synthesis of DDDA can be achieved from this compound. The initial step involves the hydrolysis of this compound to yield cyclododecanone. This hydrolysis can be catalyzed by an acid.

Subsequently, the resulting cyclododecanone is oxidized to afford dodecanedioic acid. nrochemistry.com Various industrial processes for the oxidation of cyclododecanone have been developed, often employing oxidizing agents like nitric acid. nrochemistry.com While the traditional industrial production of DDDA often starts from butadiene which is trimerized to cyclododecatriene, followed by hydrogenation to cyclododecane (B45066) and subsequent oxidation, the pathway involving this compound represents a viable synthetic route from a functionalized macrocycle. organic-chemistry.orglibretexts.org

Potential in the Synthesis of Related Polyesters and Polyamides

Dodecanedioic acid, derived from this compound, is a crucial monomer for the synthesis of high-performance polymers such as polyesters and polyamides. chemicalbook.comnih.gov In the production of polyamides, DDDA is condensed with diamines. A prominent example is the formation of Nylon 6,12 through polycondensation with hexamethylenediamine. chemicalbook.comnih.gov Similarly, polyesters can be synthesized by the polycondensation of DDDA with diols. mdpi.comnih.gov The properties of these polymers, such as flexibility and strength, are influenced by the long twelve-carbon chain of the dodecanedioic acid monomer. nih.gov Therefore, this compound serves as a valuable precursor to monomers that impart desirable characteristics to these important classes of polymers. mdpi.com

Building Block for Cycloalkanone Derivatives

The reactivity of the acetal group in this compound allows for its use as a building block for the synthesis of substituted cycloalkanone derivatives, which are important intermediates in the production of fragrances and other specialty chemicals.

Facilitating the Production of α-Allylated Cycloalkanones

This compound can be directly converted into α-allylated cyclododecanones. This transformation is achieved by reacting this compound with an allyl alcohol in the presence of an acid catalyst. ontosight.ai The reaction likely proceeds through the in-situ formation of a vinyl ether intermediate, which then undergoes a ontosight.aiontosight.ai-sigmatropic rearrangement, known as the Claisen rearrangement, to yield the α-allylated product. nrochemistry.comorganic-chemistry.orglibretexts.orglibretexts.orgredalyc.org This method provides an efficient route to introduce an allyl group at the α-position of a large-ring ketone, a structural motif present in various natural products and synthetic compounds.

Utility as a Protecting Group for Carbonyl Functionalities in Complex Syntheses

In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from reacting under certain conditions. The dimethyl acetal group in this compound serves as a protecting group for the carbonyl functionality of cyclododecanone. chemicalbook.comunit.no

Acetal protecting groups are known for their stability under basic and nucleophilic conditions, allowing for chemical transformations to be carried out on other parts of a molecule without affecting the protected carbonyl group. chemicalbook.comunit.no The protection is achieved by reacting the ketone with an alcohol in the presence of an acid catalyst. The this compound itself represents the protected form of cyclododecanone. Deprotection, or the removal of the acetal group to regenerate the carbonyl, is typically accomplished by treatment with aqueous acid. unit.no This stability profile makes acetals like this compound valuable tools in the strategic synthesis of complex molecules where the reactivity of a ketone needs to be temporarily masked.

Role in the Diversification of Macrocyclic Skeletons

Macrocyclic compounds are of significant interest in various fields, including medicinal chemistry and materials science. This compound serves as a starting point for the synthesis of diverse and more complex macrocyclic structures.

By leveraging the reactivity of the acetal and the underlying twelve-membered ring, chemists can introduce new functional groups and build upon the existing macrocyclic framework. For instance, the conversion of this compound to α-allylated cyclododecanones, as discussed in section 4.2.1, is a prime example of how the macrocyclic skeleton can be elaborated. These functionalized macrocycles can then undergo further transformations, leading to a wide array of novel and potentially useful macrocyclic compounds. The ability to use this compound as a platform for such modifications underscores its importance in the field of macrocyclic chemistry.

Synthesis and Reactivity of Derivatives and Analogs of 1,1 Dimethoxycyclododecane

Homologous Cycloalkanone Acetals

The synthesis of 1,1-dimethoxycyclododecane and its homologs—acetals derived from other large-ring cycloalkanones—typically follows standard acetalization procedures. This reaction involves treating the corresponding cycloalkanone with an alcohol, such as methanol (B129727), in the presence of an acid catalyst to form the dimethyl acetal (B89532). The formation of acetals is an equilibrium process, often driven to completion by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.comyoutube.com

The general reaction for the formation of a dimethyl acetal from a homologous cycloalkanone can be represented as: Cycloalkanone + 2 CH₃OH ⇌ 1,1-Dimethoxycycloalkane + H₂O (in the presence of H⁺)

These acetals are characterized by their stability under neutral and basic conditions, a feature that makes them effective protecting groups for the carbonyl function in multi-step syntheses. masterorganicchemistry.comorganic-chemistry.org However, they are readily hydrolyzed back to the parent ketone and alcohol under aqueous acidic conditions. masterorganicchemistry.com

Below is a table of homologous large-ring cycloalkanones and their corresponding dimethyl acetals.

| Parent Cycloalkanone | Chemical Formula | Corresponding Dimethyl Acetal | Chemical Formula |

| Cycloundecanone | C₁₁H₂₀O | 1,1-Dimethoxycycloundecane | C₁₃H₂₆O₂ |

| Cyclododecanone (B146445) | C₁₂H₂₂O | This compound | C₁₄H₂₈O₂ |

| Cyclotridecanone | C₁₃H₂₄O | 1,1-Dimethoxycyclotridecane | C₁₅H₃₀O₂ |

| Cyclopentadecanone | C₁₅H₂₈O | 1,1-Dimethoxycyclopentadecanone | C₁₇H₃₄O₂ |

Structural Modification and Functionalization Strategies

Direct functionalization of the acetal group in this compound is limited due to its inherent stability. Therefore, most structural modifications and the synthesis of important derivatives originate from its precursor, cyclododecanone. The reactivity of the C₁₂ ring and its carbonyl group allows for the generation of various linear difunctional compounds, which are of significant industrial importance.

Dodecanedioic acid (DDDA) is a key derivative of cyclododecanone, primarily used in the production of high-performance polymers like Nylon 6,12, polyamides, and polyesters. chemicalbook.com Several synthetic routes from cyclododecanone and its precursors to DDDA have been established.

Traditional Chemical Synthesis: A prevalent industrial method starts with 1,3-butadiene, which undergoes trimerization to form cyclododeca-1,5,9-triene. wikipedia.orggoogle.com This intermediate is then hydrogenated to cyclododecane (B45066). Subsequent air oxidation of cyclododecane, often in the presence of a boric acid catalyst, yields a mixture of cyclododecanol (B158456) and cyclododecanone. wikipedia.orggoogleapis.com This mixture is finally oxidized using strong oxidizing agents, typically nitric acid with a copper-vanadium catalyst, to cleave the cycloalkane ring and form dodecanedioic acid. wikipedia.orggoogleapis.com

A more direct route involves the oxidation of cyclododecanone itself. Heating cyclododecanone with an excess of nitric acid and a V/Cu catalyst can produce DDDA with high purity. googleapis.com An alternative method uses air oxidation of cyclododecanone in a glacial acetic acid solvent. google.com

| Starting Material | Key Reagents | Intermediate(s) | Final Product | Reference(s) |

| Cyclododecane | Air, Boric Acid; then HNO₃, V/Cu catalyst | Cyclododecanol/Cyclododecanone mixture | Dodecanedioic Acid | wikipedia.orggoogleapis.com |

| Cyclododecanone | HNO₃, V/Cu catalyst | - | Dodecanedioic Acid | googleapis.com |

| Cyclododecanone | Air, Acetic Acid, Manganous Acetate | - | Dodecanedioic Acid | google.com |

| Cyclododecene | Ozone (Ozonolysis) | - | Dodecanedioic Acid | wikipedia.org |

Biological Synthesis: Biotechnological routes have also been developed. Specific strains of the yeast Candida tropicalis can convert long-chain alkanes into dodecanedioic acid through fermentation processes. chemicalbook.comwikipedia.org

12-Hydroxydodecanoic acid is another significant product derived from the oxidative transformation of cyclododecanone. It often appears as a co-product alongside dodecanedioic acid in certain oxidation processes. google.comgoogle.com

Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation of cyclododecanone leads to the formation of the cyclic ester lauryl lactone (also known as dodecanolide). google.comnih.gov This reaction can be followed by hydrolysis of the lactone ring to yield 12-hydroxydodecanoic acid. This process can also generate dodecanedioic acid as a byproduct. google.com

Microbial Oxidation: Microorganisms provide a specific pathway for this transformation. The bacterium Rhodococcus ruber can utilize cyclododecanone as a carbon source. nih.govresearchgate.net A specific gene cluster (cddABCD) in this bacterium orchestrates the conversion:

A cyclododecanone monooxygenase (encoded by cddA) converts cyclododecanone into lauryl lactone. researchgate.net

A lactone hydrolase (cddB) then opens the ring to form 12-hydroxydodecanoic acid (also called 12-hydroxylauric acid). researchgate.net

Further oxidation by two dehydrogenases (cddC and cddD) converts 12-hydroxydodecanoic acid into 12-oxolauric acid and finally to dodecanedioic acid. researchgate.net

Recombinant E. coli strains containing these genes have been used to accumulate specific intermediates like lauryl lactone and 12-hydroxydodecanoic acid from cyclododecanone. nih.gov

Comparative Studies with Related Cyclic Ethers and Acetals

The reactivity of this compound is best understood by comparing it with other cyclic ethers and acetals. Acetals are generally considered inert functional groups, especially when compared to their hemiacetal precursors. masterorganicchemistry.com They are stable to bases, organometallic reagents, and hydrides, but are sensitive to acid. masterorganicchemistry.com

A recent study highlighted a novel method for the oxidative ring-opening of relatively inert cyclic ethers and acetals using iron(III) acetylacetonate (B107027) and visible light. nih.gov This photocatalytic approach can functionalize these typically stable moieties. The study noted that while transformations of strained cyclic ethers like epoxides are common, similar reactions for non-strained rings like tetrahydrofurans are difficult and often result in low yields. nih.gov The developed iron-catalyzed method, however, successfully converted various cyclic acetals (1,3-dioxolanes) into their corresponding ester products in high yields (78-95%). nih.gov This suggests that while this compound is stable under many conditions, modern photocatalytic methods may provide pathways for its functionalization that were not previously accessible.

Cyclic acetals, such as those formed from ethylene (B1197577) glycol (1,3-dioxolanes), are often more stable than their acyclic counterparts like this compound. organic-chemistry.org This increased stability is a key reason for their widespread use as protecting groups in organic synthesis. organic-chemistry.org The stability of these compounds is contrasted with the reactivity of the parent ketones, which readily undergo a wide range of nucleophilic additions and redox reactions.

| Compound Class | Reactivity to Acid | Reactivity to Base | Key Synthetic Utility | Reference(s) |

| Acyclic Acetals (e.g., this compound) | Hydrolyzes to ketone/alcohol | Stable | Carbonyl protection | masterorganicchemistry.com |

| Cyclic Acetals (e.g., 1,3-Dioxolanes) | Hydrolyzes to ketone/diol | Stable | Carbonyl protection (often more stable) | organic-chemistry.org |

| Cyclic Ethers (e.g., Tetrahydrofuran) | Generally stable, can be opened under harsh conditions | Stable | Solvents, can be functionalized via oxidation | nih.gov |

| Hemiacetals | In equilibrium with aldehyde/ketone | In equilibrium with aldehyde/ketone | Reactive intermediates | masterorganicchemistry.com |

Mechanistic and Theoretical Investigations of 1,1 Dimethoxycyclododecane Chemistry

Detailed Reaction Mechanism Elucidation (e.g., Baeyer-Villiger Type Oxidations)

While specific mechanistic studies on 1,1-dimethoxycyclododecane are not extensively detailed in the literature, its reactions can be understood by analogy to well-established mechanisms, particularly the Baeyer-Villiger oxidation of its parent ketone, cyclododecanone (B146445). The Baeyer-Villiger oxidation is a prominent reaction that converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid or peroxide as the oxidant. wikipedia.org

The reaction proceeds through a series of well-defined steps. Initially, the carbonyl oxygen of the ketone is protonated by the peroxyacid, which enhances the electrophilicity of the carbonyl carbon. The peroxyacid then performs a nucleophilic attack on this activated carbonyl carbon. wikipedia.org This results in the formation of a tetrahedral intermediate, often referred to as the Criegee intermediate. wikipedia.orglscollege.ac.in

The crucial, rate-determining step of the mechanism is the concerted migration of one of the alkyl groups adjacent to the original carbonyl carbon. lscollege.ac.in This group moves from the carbon to the adjacent oxygen of the peroxide linkage, displacing a carboxylate anion and forming a protonated lactone. The final step involves the deprotonation of this intermediate to yield the final lactone product. wikipedia.org

A key aspect of the Baeyer-Villiger oxidation is the migratory aptitude of the adjacent groups. The group that can better stabilize a positive charge is more likely to migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. For a symmetrical ketone like cyclododecanone, either of the identical secondary alkyl chains can migrate, leading to a single lactone product, 1-oxacyclotridecan-2-one.

The mechanism involves several key stages:

Protonation of the Carbonyl: The ketone is activated by protonation.

Nucleophilic Attack: The peroxyacid attacks the carbonyl carbon.

Formation of the Criegee Intermediate: A tetrahedral intermediate is formed. lscollege.ac.in

Rearrangement: In the rate-determining step, an alkyl group migrates, and a carboxylate is eliminated. lscollege.ac.inlibretexts.org

Deprotonation: The final lactone product is formed. wikipedia.org

Enzymatic versions of this reaction also exist, carried out by Baeyer-Villiger monooxygenases (BVMOs), which utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor to perform the oxidation. wikipedia.orgharvard.edu Theoretical studies suggest that this enzymatic reaction proceeds through a similar Criegee intermediate. lscollege.ac.in

| Step | Description | Key Intermediate/Transition State |

|---|---|---|

| 1 | Activation of the ketone's carbonyl group. | Protonated Ketone |

| 2 | Attack by the peroxyacid on the carbonyl carbon. | - |

| 3 | Formation of a tetrahedral peroxy-hemiacetal. | Criegee Intermediate |

| 4 | Concerted migration of an adjacent alkyl group to oxygen. | Migration Transition State |

| 5 | Release of the final lactone product. | Lactone |

Computational Studies on Molecular Structure and Conformation

Computational chemistry provides powerful tools for investigating the three-dimensional structure and conformational landscape of complex molecules like this compound. mdpi.com Due to the flexibility of the twelve-membered ring, the molecule can exist in numerous low-energy conformations. Methods such as Density Functional Theory (DFT) and molecular mechanics are employed to model these structures and determine their relative stabilities. nih.gov

Computational modeling can predict key structural parameters:

Bond Lengths and Angles: Calculating the precise distances between atoms and the angles between bonds.

Conformational Energies: Identifying the most stable, low-energy conformations of the molecule and the energy barriers between them.

For a large ring system, identifying the global minimum energy structure is a significant computational challenge. These studies often reveal a complex potential energy surface with multiple local minima corresponding to different stable conformers. The presence of the gem-dimethoxy group further influences the conformational preference, as the methoxy (B1213986) groups themselves can rotate and interact with the ring.

| Computational Method | Typical Application | Information Obtained |

|---|---|---|

| Molecular Mechanics (MM) | Rapid conformational searching of large molecules. | Initial geometries, relative energies of many conformers. |

| Density Functional Theory (DFT) | Accurate electronic structure and energy calculations. nih.gov | Optimized geometries, bond properties, reaction energies, spectroscopic parameters. nih.gov |

| Hartree-Fock (HF) | A foundational ab initio method. | Molecular orbitals, initial electronic structure analysis. mdpi.com |

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. nih.gov | Dynamic behavior, conformational changes, solvent effects. |

Theoretical Predictions of Reactivity and Selectivity

Theoretical and computational models are instrumental in predicting the reactivity and selectivity of chemical reactions involving this compound and related compounds. researchgate.netnih.gov By calculating the energies of reactants, transition states, and products, chemists can forecast the most likely reaction pathways.

For the Baeyer-Villiger oxidation of an unsymmetrical derivative of cyclododecanone, computational models could predict which adjacent carbon group would preferentially migrate. This is achieved by calculating the activation energy for each possible migration pathway. The pathway with the lower activation energy barrier would correspond to the major product, thus predicting the regioselectivity of the reaction.

Furthermore, computational methods can be used to study:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack. For instance, the analysis of LUMO can help identify the most electrophilic sites on the molecule, while HOMO analysis can pinpoint the most nucleophilic regions. nih.gov

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are prone to electrophilic and nucleophilic attack, respectively. nih.gov

Reaction Coordinate Modeling: By mapping the energy changes as reactants are converted into products, computational models can provide a detailed picture of the reaction mechanism, including the identification of all intermediates and transition states along the reaction coordinate.

These theoretical predictions are invaluable for designing new synthetic routes and for understanding the fundamental factors that control chemical reactions. nih.gov

Future Directions in Research on 1,1 Dimethoxycyclododecane

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of acetals often involves the use of strong acids and stoichiometric reagents, which can generate significant waste and require harsh reaction conditions. google.com Future research is expected to focus on the development of more sustainable and efficient methods for the synthesis of 1,1-Dimethoxycyclododecane from its precursor, cyclododecanone (B146445). researchgate.netresearchgate.net Cyclododecanone itself is a key intermediate in the fragrance industry, often used in the synthesis of macrocyclic musks and woody-amber odorants. researchgate.net

Promising areas for investigation include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, ion-exchange resins, or metal oxides, can simplify catalyst recovery and reuse, thereby reducing waste and improving process economics. These catalysts offer the potential for continuous flow processes, enhancing efficiency and scalability.

Biocatalysis: The application of enzymes, such as lipases or genetically engineered aldolases, for the acetalization of cyclododecanone presents a highly selective and environmentally benign alternative. nih.gov Biocatalytic methods operate under mild conditions (ambient temperature and pressure, neutral pH), minimizing energy consumption and byproduct formation. nih.gov The chemoenzymatic synthesis of macrocyclic compounds is a growing field that could be leveraged for the production of this compound and its derivatives. nih.gov

Photocatalysis and Electrocatalysis: These emerging technologies offer green and efficient pathways for chemical synthesis. rsc.orgmatec-conferences.org Photo-organocatalytic methods, for instance, can facilitate acetalization under mild, visible-light irradiation, avoiding the need for harsh acidic conditions. rsc.orgresearchgate.net Electrocatalysis could provide a route for the synthesis of precursors or the direct formation of the acetal (B89532) with high atom economy. matec-conferences.org

| Synthetic Methodology | Potential Advantages | Research Focus |

| Heterogeneous Catalysis | Catalyst reusability, suitability for flow chemistry, reduced waste. | Development of novel solid acid catalysts with high activity and selectivity for the acetalization of cyclododecanone. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradability of catalysts. | Screening and engineering of enzymes for efficient synthesis of this compound. |

| Photocatalysis | Use of light as a renewable energy source, mild reaction conditions. | Design of efficient photocatalytic systems for the acetalization of macrocyclic ketones. rsc.orgresearchgate.net |

| Electrocatalysis | High atom economy, avoidance of harsh reagents, potential for process automation. | Investigation of electrochemical routes for the synthesis of this compound and its precursors. matec-conferences.org |

Exploration of Undiscovered Chemical Transformations and Derivatizations

The acetal functional group in this compound is generally considered a protecting group for the carbonyl functionality of cyclododecanone. semanticscholar.org However, future research could uncover novel chemical transformations and derivatizations of this compound, leading to new molecular architectures and functionalities.

Key areas for future exploration include:

Ring-Opening and Rearrangement Reactions: Investigating the reactivity of the cyclododecane (B45066) ring in the presence of the dimethoxy acetal group could lead to novel ring-opening or rearrangement reactions, providing access to a variety of linear and macrocyclic compounds with diverse functional groups.

Functionalization of the Cyclododecane Backbone: The development of methods for the selective functionalization of the C-H bonds of the cyclododecane ring, while the carbonyl group is protected as the acetal, would open up avenues for the synthesis of a wide range of new derivatives with potentially interesting properties.

Reactions involving the Acetal Group: While typically stable, the acetal group can participate in specific reactions under certain conditions. Exploring these reactions could lead to new synthetic methodologies. For example, the development of novel cyclization or condensation reactions involving the acetal moiety could be a fruitful area of research.

Advanced Applications as a Precursor in Fine Chemical Synthesis

Cyclododecanone, the precursor to this compound, is a valuable starting material for the synthesis of various fine chemicals, including fragrances, pharmaceuticals, and polymers. researchgate.netresearchgate.net By serving as a stable intermediate, this compound can be a key building block in multi-step synthetic sequences.

Future applications could include:

Synthesis of Novel Fragrance Compounds: The fragrance industry is constantly seeking new molecules with unique olfactory properties. nih.govmdpi.comresearchgate.net this compound can serve as a scaffold for the synthesis of new macrocyclic fragrances through modification of the cyclododecane ring or transformation of the acetal group. The stability of the acetal allows for selective reactions at other positions of the molecule.

Precursor for Bioactive Molecules: Macrocyclic structures are found in a variety of biologically active natural products. researchgate.net this compound could be a starting point for the synthesis of complex macrocycles with potential pharmaceutical applications.

Monomers for Specialty Polymers: The derivatization of this compound could lead to the development of novel monomers for the synthesis of specialty polymers with tailored properties, such as thermal stability, flexibility, and biodegradability.

| Application Area | Potential Role of this compound | Research Goal |

| Fragrance Industry | Precursor to novel macrocyclic odorants. nih.govmdpi.com | Synthesis of new fragrance molecules with unique and desirable scents. |

| Pharmaceuticals | Building block for the synthesis of complex bioactive macrocycles. researchgate.net | Development of synthetic routes to new drug candidates. |

| Polymer Chemistry | Monomer for the creation of specialty polymers. | Synthesis of polymers with advanced material properties. |

Integration into Green Chemistry Processes

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. matec-conferences.org The future of research on this compound will undoubtedly be shaped by these principles.

Key aspects of integration into green chemistry include:

Use of Renewable Feedstocks: While cyclododecanone is traditionally derived from butadiene, a petrochemical feedstock, future research could explore pathways from renewable resources. wikipedia.org

Atom Economy: The development of synthetic methods with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, will be a key focus. Catalytic methods are inherently more atom-economical than stoichiometric reactions.

Use of Greener Solvents: Research into the use of environmentally benign solvents, such as water, supercritical fluids, or bio-derived solvents, for the synthesis and reactions of this compound will be crucial. matec-conferences.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,1-Dimethoxycyclododecane, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves acid-catalyzed cyclization of precursor diols or etherification of cyclododecanol derivatives. For example, leveraging template-based strategies (e.g., using AI-powered synthesis planning tools like Reaxys or Pistachio databases) can predict feasible one-step routes . Optimization may involve adjusting catalyst loading (e.g., p-toluenesulfonic acid) or solvent polarity to enhance cyclization yields.

- Data : Key parameters include reaction temperature (80–120°C), solvent selection (e.g., dichloromethane or toluene), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm methoxy group integration and cyclododecane backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ≈ 228.3 g/mol) .

- Chromatography : GC-MS or HPLC with UV detection to assess purity (>98% recommended for kinetic studies).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in airtight containers under inert gas (N) to prevent moisture absorption.

- Dispose via approved chemical waste protocols, avoiding environmental release .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound under varying conditions?

- Methodology : Employ density functional theory (DFT) or molecular dynamics simulations to:

- Predict thermal stability (e.g., bond dissociation energies of methoxy groups).

- Model solvent interactions for solubility optimization .

- Data Sources : Use crystallographic databases (e.g., Cambridge Structural Database) to compare bond angles/distances with analogs like cyclododecane derivatives .

Q. What strategies resolve contradictions in reported stability data for this compound across studies?

- Analysis Framework :

Experimental Reproducibility : Verify purity levels and analytical methods (e.g., baseline noise in HPLC may mask degradation products).

Environmental Controls : Assess humidity/temperature variations during storage, as cyclododecane analogs hydrolyze under acidic conditions .

Cross-Validation : Compare data with structurally similar ethers (e.g., 1,1-dimethoxyhexane) to identify trends .

Q. How can this compound be applied in green chemistry or sustainable material design?

- Applications :

- Solvent Replacement : Evaluate its polarity (logP ≈ 4.2) as a safer alternative to chlorinated solvents in polymer synthesis.

- Templating Agent : Use its cyclic structure to template mesoporous materials for catalysis .

- Methodology : Conduct life-cycle assessments (LCAs) to quantify environmental impact vs. traditional solvents.

Key Considerations

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of methoxy groups.

- Data Interpretation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to avoid misassignment .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste, even if the compound is low-risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.